tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate in Bioactive Compounds
Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of crizotinib, an important anticancer drug. The synthesis process of similar compounds, like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, demonstrates the compound's utility as an intermediate in drug development. The overall yield of the synthesis process for this compound was 49.9% (Kong et al., 2016).
Involvement in Anticancer Drug Synthesis
This compound is also an intermediate in the synthesis of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is used in the synthesis of these drugs. The process involves multiple steps, including nucleophilic substitution, oxidation, and halogenation reactions, with a total yield of up to 71.4% (Zhang et al., 2018).
Role in Vandetanib Synthesis
This compound is key in the synthesis of Vandetanib, a medication used to treat certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps, with a total yield of 20.2% (Wang et al., 2015).
Application in Histamine H4 Receptor Ligands
It has been used in the synthesis of ligands for the histamine H4 receptor. These ligands have potential therapeutic applications in inflammation and pain management. The optimization of these compounds led to significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Development of Nociceptin Antagonists
An efficient synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed. This compound serves as an intermediate in the synthesis of nociceptin antagonists, which have potential therapeutic applications in treating pain (Jona et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUVPMTGGMMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595317 | |
Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190964-91-1 | |
Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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